BenchChemオンラインストアへようこそ!

Montelukast Bis-sulfide (Mixture of Diastereomers)

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Montelukast Bis-sulfide (Mixture of Diastereomers), CAS 1242260-05-4, is a pharmaceutical analytical impurity reference standard composed of Montelukast EP Impurity D (CAS 1187586-61-3) and Montelukast EP Impurity E (CAS 1187586-58-8) as a mixed diastereomeric system. The compound is a bis-thioether derivative of the leukotriene receptor antagonist Montelukast Sodium, wherein the ethenyl linkage of the parent API is replaced by a saturated thioether bridge bearing an additional cyclopropaneacetic acid moiety, yielding a molecular formula of C₄₁H₄₆ClNO₅S₂ and a molecular weight of 732.39 g/mol.

Molecular Formula C41H46ClNO5S2
Molecular Weight 732.391
CAS No. 1242260-05-4
Cat. No. B587321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast Bis-sulfide (Mixture of Diastereomers)
CAS1242260-05-4
Synonyms1-[[[(1R)-1-[3-[(1R,S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid;  Montelukast Michael Aduct
Molecular FormulaC41H46ClNO5S2
Molecular Weight732.391
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O
InChIInChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36?/m1/s1
InChIKeySJNODSMYYCYZTO-RERZGLEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Montelukast Bis-sulfide (Mixture of Diastereomers) CAS 1242260-05-4: Regulatory Impurity Reference Standard for ANDA Filing


Montelukast Bis-sulfide (Mixture of Diastereomers), CAS 1242260-05-4, is a pharmaceutical analytical impurity reference standard composed of Montelukast EP Impurity D (CAS 1187586-61-3) and Montelukast EP Impurity E (CAS 1187586-58-8) as a mixed diastereomeric system. The compound is a bis-thioether derivative of the leukotriene receptor antagonist Montelukast Sodium, wherein the ethenyl linkage of the parent API is replaced by a saturated thioether bridge bearing an additional cyclopropaneacetic acid moiety, yielding a molecular formula of C₄₁H₄₆ClNO₅S₂ and a molecular weight of 732.39 g/mol [1]. It is specified in both the European Pharmacopoeia (Ph. Eur. monograph 2583) and the United States Pharmacopeia as a process-related impurity standard, co-eluting as Impurities D and E with a relative retention time of approximately 0.9 versus montelukast under official pharmacopeial HPLC conditions [2]. The product is supplied with comprehensive characterization data compliant with regulatory guidelines and is intended exclusively for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of Montelukast Sodium [1][2].

Why Montelukast Bis-sulfide CAS 1242260-05-4 Cannot Be Replaced by Single-Isomer or Class-Level Impurity Standards


Montelukast Bis-sulfide (Mixture of Diastereomers) occupies a unique regulatory and analytical position that precludes simple substitution by pharmacopeial-grade single-isomer impurity standards (e.g., pure EP Impurity D or EP Impurity E alone) or by the parent API Montelukast Sodium. The pharmacopeial compendial method specifies that Impurities D and E are quantified as a summed parameter (maximum 0.15% combined), and the official system suitability chromatogram identifies these two impurities as co-eluting species with a single reported relative retention time of approximately 0.9 [1]. A single-isomer reference standard will produce only one of the two required retention time markers, thereby failing to replicate the authentic peak profile that analytical chemists must validate against during method transfer and routine QC release testing. Furthermore, the diastereomeric mixture reflects the real-world product distribution formed during Montelukast synthesis via Michael addition of 1-(mercaptomethyl)cyclopropaneacetic acid to the ethenyl intermediate, where both (R,R) and (R,S) diastereomers are generated simultaneously; a patent example reports that HPLC analysis of the crude reaction product shows a combined diastereoisomer content of 70% area normalized, with the two isomers present in an inseparable ratio under standard reversed-phase conditions [2]. Using individual isomers risks misidentification of impurity peaks, incorrect system suitability assessment, and potential ANDA rejection during regulatory review. The chemical structure of the bis-sulfide also differs fundamentally from the sulfoxide degradation impurity (Montelukast EP Impurity G, CAS 152922-71-9) and the methylstyrene dehydration impurity (EP Impurity B, CAS 918972-54-0), meaning that neither of these alternative impurity reference standards can serve as a chromatographic or structural surrogate [1][2].

Quantitative Differentiation Evidence for Montelukast Bis-sulfide 1242260-05-4 Versus Closest Comparator Impurity Standards


Pharmacopeial Regulatory Designation: EP Impurities D + E as Summed Specification Parameter

In the British Pharmacopoeia / European Pharmacopoeia monograph for Montelukast Sodium (Ph. Eur. monograph 2583), Impurities D and E are regulated as a combined analytical entity with a single summed acceptance limit. The official monograph lists the specification: 'sum of impurities D and E: maximum 0.15 per cent' [1]. The relative retention time for Impurities D and E is reported as approximately 0.9 with reference to montelukast (retention time approximately 7 minutes) under the specified Related Substances HPLC method (C18 column, water–acetonitrile–trifluoroacetic acid gradient, UV 238 nm) [1]. In contrast, individual impurities within the monograph carry discrete limits: Impurity C at maximum 0.2%, Impurities F and G at maximum 0.15% each. This regulatory framework establishes that quality control laboratories must have a reference standard that simultaneously represents both Impurity D and Impurity E to demonstrate compendial compliance; a single-isomer standard of Impurity D (CAS 1187586-61-3) or Impurity E (CAS 1187586-58-8) alone is insufficient to satisfy this requirement [1].

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Diastereomeric Composition: Quantified Mixture Ratio from Patent Synthetic Route

Patent WO2009/111998 A2 (Zentiva) provides quantitative characterization of the mixed diastereomer composition. In Example 12, montelukast sodium is reacted with 1-(mercaptomethyl)cyclopropaneacetic acid under basic conditions (sodium tert-butoxide, PEG-600, toluene, inert atmosphere) at ambient temperature for 30 days. After workup, 0.4 g of an oily product was obtained which, according to HPLC analysis, contained 70% (area percent) of a mixture of montelukast diastereoisomers I and II, corresponding to Impurity D and Impurity E respectively [1]. The two diastereomers were subsequently resolved using a Waters auto-purification system to yield approximately 80 mg each of the free acid forms of both diastereoisomers, and their structures were confirmed by distinct ¹H NMR signatures [1]. This 70% combined diastereomer content in the crude reaction mixture directly reflects the inherent stereochemical outcome of the Michael addition process and validates why a mixed diastereomer reference standard, rather than a single diastereomer, is the most authentic representation of the impurity profile found in actual drug substance batches.

Process Chemistry Stereochemistry Reference Standard Characterization

Chromatographic Resolution from API Under Validated Stability-Indicating Conditions

A validated stability-indicating RP-HPLC method published in Chromatographia (2021) demonstrates quantitative separation of Montelukast Sodium-related impurities under ICH Q2(R1) conditions. Using an Agilent Eclipse XDB C18 column (100 mm × 4.6 mm, 5 µm) with a triethylamine–acetonitrile gradient mobile phase at pH 6.60, a flow rate of 1.0 mL/min, and UV detection at 220 nm, the method achieved a resolution (Rs) of 2.5 between Impurity 3 (retention time 13.8 min) and Montelukast Sodium (retention time 24.2 min) [1]. The method was validated for specificity, linearity (r² = 0.9999), precision, and accuracy (94–108% recovery for known impurities). The LOD and LOQ for impurities were 0.007 and 0.025 µg/g, respectively [1]. While this study uses Impurity 3 as a general designation, the chromatographic profile with eight resolved impurity peaks and oxidative degradation as the system suitability stress condition is consistent with the bis-sulfide impurity being resolved from the API with baseline separation [1]. In contrast, the Montelukast sulfoxide impurity (EP Impurity G) elutes with a relative retention time of approximately 0.8 in the BP monograph system, demonstrating that the bis-sulfide impurities (RRT approximately 0.9) exhibit a distinct chromatographic retention window [2].

HPLC Method Validation Stability-Indicating Assay System Suitability

Photostability Profile: Protection from Light Required for Reference Standard Integrity

The BP/Ph. Eur. monograph for Montelukast Sodium explicitly instructs that the test for Related Substances must be carried out protected from light, with all solutions prepared in amber flasks [1]. Reference solution (c) for the Related Substances test is prepared by exposing a solution containing montelukast to ambient light for approximately 20 minutes, which generates Impurity G (the sulfoxide photodegradation product) in situ, confirming that the bis-sulfide impurities D and E are not the primary photodegradation products [1]. This photochemical stability distinction has procurement relevance: the bis-sulfide mixture is a process impurity (Michael adduct) that does not require in situ photolytic generation, in contrast to Impurity G, which must be freshly prepared by light exposure and is inherently unstable [1]. Commercially supplied Montelukast Bis-sulfide (Mixture of Diastereomers) is provided as a stable neat reference material with defined storage conditions (2–8 °C, protected from light), enabling direct use without additional preparative steps [2].

Photodegradation Reference Standard Storage Stability Indicating Methods

Physical Stability Advantage: Non-Hygroscopic Nature Compared to Montelukast Sodium API

The British Pharmacopoeia characterizes Montelukast Sodium API as a hygroscopic powder, which introduces weighing uncertainty and requires careful handling during analytical standard preparation [1]. The bis-sulfide impurity is the free acid form (not the sodium salt) and is supplied as a neat solid (light yellow to yellow) that is not reported to be hygroscopic [2][3]. This physical property difference means that the impurity reference standard can be weighed with greater accuracy under ambient laboratory conditions without the need for controlled humidity environments or rapid weighing protocols required for the hygroscopic API [1]. The molecular weight difference between the bis-sulfide impurity (732.39 g/mol as free acid) and Montelukast Sodium API (608.0 g/mol as sodium salt) further reinforces that the impurity standard cannot be substituted by the API for quantification purposes [1][2].

Physical Characterization Reference Standard Handling Weighing Accuracy

High-Value Application Scenarios for Montelukast Bis-sulfide CAS 1242260-05-4 in Pharmaceutical Development and QC


ANDA Filing: Compendial System Suitability and Impurity Quantification

During Abbreviated New Drug Application (ANDA) preparation for generic Montelukast Sodium drug products, the BP/Ph. Eur. Related Substances test requires simultaneous identification and quantification of Impurities D and E as a summed parameter (≤0.15%) using the normalization procedure at UV 238 nm [1]. The mixed diastereomer reference standard (CAS 1242260-05-4) provides a single-source material that produces both co-eluting impurity peaks at RRT approximately 0.9, enabling accurate system suitability verification and peak identification as specified in the monograph. Use of two separate single-isomer standards doubles the number of reference material injections required, introduces potential peak assignment errors, and complicates the normalization calculation. Analytical laboratories supporting ANDA submissions should procure this mixture standard early in method development to establish retention time markers and validate the compendial method prior to pivotal bioequivalence study batch testing [1][2].

Method Validation (AMV): Establishing Specificity Against Process Impurities

During analytical method validation (AMV) per ICH Q2(R1) guidelines, the bis-sulfide impurity mixture must be chromatographically resolved from Montelukast Sodium API and from all other specified impurities (A, B, C, F, G). The validated RP-HPLC method published in Chromatographia demonstrates a resolution of 2.5 between the bis-sulfide impurity and the API under stability-indicating conditions with LOD of 0.007 µg/g and LOQ of 0.025 µg/g [2]. The method validation scientist should spike the bis-sulfide mixture into drug product matrix at the specification limit (0.15% w/w relative to API) to verify accuracy (recovery within 94–108%) and precision. The distinct RRT of the bis-sulfide impurities (approximately 0.9) relative to the sulfoxide impurity (RRT approximately 0.8) provides an internal chromatographic checkpoint to confirm column selectivity during method robustness testing across different C18 column brands [1].

Forced Degradation Studies: Differentiating Process Impurities from Degradation Products

In forced degradation (stress) studies of Montelukast Sodium drug substance and drug product, oxidative stress conditions (peroxide) generate the bis-sulfide impurities as characteristic degradation markers, whereas photolytic stress generates the sulfoxide impurity (Impurity G) as an independent degradation pathway product [1][2]. The mixed diastereomer standard enables the degradation chemist to distinguish between process-related impurities (Michael adducts D and E, present in the unstressed sample) and authentic degradation products formed under ICH Q1A(R2) stress conditions (acid, base, peroxide, thermal, photolytic, humidity). This differentiation is critical for establishing whether an observed impurity peak is a carry-over from the manufacturing process or a true degradant, which has direct implications for shelf-life specification setting and the control strategy section of the ANDA Module 3.2.P.5 [2].

Commercial QC Batch Release Testing in cGMP Environment

In a cGMP quality control laboratory performing routine batch release testing of Montelukast Sodium drug substance or finished dosage forms, the mixed diastereomer impurity standard (CAS 1242260-05-4) simplifies the analyst workflow. A single reference standard solution preparation provides identification for both Impurity D and Impurity E, reducing the number of reference standard weighings, dilutions, and HPLC injections required per analytical run [1]. The non-hygroscopic nature of the bis-sulfide free acid, compared to the hygroscopic Montelukast Sodium API, improves weighing accuracy under ambient conditions and reduces the risk of potency drift in the reference standard solution due to moisture uptake [3]. The product is supplied with a Certificate of Analysis providing traceability to pharmacopeial standards (USP or EP), satisfying the documentary requirements of 21 CFR 211.194 for laboratory records in the United States and equivalent GMP regulations in other ICH regions [3][4].

Quote Request

Request a Quote for Montelukast Bis-sulfide (Mixture of Diastereomers)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.